molecular formula C7H2BrClF2O B1411096 2-Bromo-3,4-difluorobenzoyl chloride CAS No. 1805502-29-7

2-Bromo-3,4-difluorobenzoyl chloride

Cat. No.: B1411096
CAS No.: 1805502-29-7
M. Wt: 255.44 g/mol
InChI Key: UVFFRAAQRJWYMI-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₂BrClF₂O Average Mass: 255.442 g/mol Monoisotopic Mass: 253.894561 g/mol CAS RN: 1805502-29-7 MDL Number: MFCD28737905

2-Bromo-3,4-difluorobenzoyl chloride is a halogenated benzoyl chloride derivative characterized by bromine and fluorine substituents at the 2-, 3-, and 4-positions of the aromatic ring. Its structure combines electron-withdrawing groups (Br, F) with the reactive acyl chloride functional group, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-bromo-3,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-5-3(7(9)12)1-2-4(10)6(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFRAAQRJWYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Fluorination

  • Starting materials: Generally, substituted benzoic acids or benzotrifluoride derivatives are used as precursors.
  • Halogenation: Bromination typically uses bromine or brominating agents like dibromohydantoin in acidic media (e.g., sulfuric acid) to achieve regioselective bromination at the 2-position.
  • Fluorination: Fluorine atoms at the 3 and 4 positions can be introduced via electrophilic fluorination or by starting from fluorinated aromatic compounds.

For example, a related method for 2-bromo-3-fluorobenzoic acid involves nitration, bromination, reduction, deamination, and hydrolysis steps starting from m-fluorobenzotrifluoride, with sulfuric acid as solvent and dibromohydantoin as brominating agent.

Example Reaction Conditions for Halogenation

Step Reagents/Conditions Temperature Time Notes
Nitration Mixed acid (HNO3/H2SO4), m-fluorobenzotrifluoride 20–30 °C Until complete (monitored by GC) Controlled addition to avoid over-nitration
Bromination Dibromohydantoin, sulfuric acid Room temp to 50 °C Few hours Sulfuric acid solvent enhances regioselectivity
Reduction Fe powder, acetic acid or NH4Cl catalyst Room temp Several hours Converts nitro to amine intermediate
Deamination Hypophosphorous acid Elevated temp Hours Removes amino group to yield bromo-fluoro compound
Hydrolysis H2SO4 and water 145–175 °C 3–4 hours Converts trifluorotoluene to benzoic acid derivative

Conversion to this compound

Acyl Chloride Formation

The benzoic acid derivative is converted to the acyl chloride by reaction with chlorinating agents:

  • Thionyl chloride (SOCl2) is the most common reagent, often with catalytic amounts of dimethylformamide (DMF) to activate the reaction.
  • Reaction is typically conducted under anhydrous conditions with gentle heating (50–110 °C) and reflux.
  • Excess thionyl chloride is removed by evaporation or distillation.
  • Purification is achieved by vacuum distillation to isolate the pure acyl chloride.

Representative Reaction Conditions

Parameter Typical Conditions Notes
Reagent Thionyl chloride (1.1–1.5 equiv) May use catalytic DMF (0.1 equiv)
Solvent None or inert solvent (e.g., chlorobenzene) Solvent use depends on scale
Temperature 80–110 °C Reflux conditions
Reaction time 3–4 hours Monitored by GC or TLC
Work-up Evaporation of excess SOCl2, vacuum distillation To obtain pure this compound

This method is analogous to the preparation of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid, where reflux with thionyl chloride for 3-4 hours followed by vacuum distillation yields the acyl chloride with high purity.

Analytical and Purification Techniques

  • Gas Chromatography (GC): Used to monitor reaction progress and purity of intermediates and final product.
  • Vacuum Distillation: Employed to purify the acyl chloride product, removing residual thionyl chloride and side products.
  • Hydrolysis Monitoring: In some protocols, hydrolysis of acyl chlorides to acids is tracked by GC to ensure completeness.

Summary Table of Preparation Methods

Step Reagents/Conditions Temperature Time Outcome
Aromatic Halogenation Bromine or dibromohydantoin in sulfuric acid 20–50 °C Several hours Selective bromination at 2-position
Fluorination Starting from fluorinated precursors or electrophilic fluorination Variable Variable Introduction of fluorines at 3,4-positions
Benzoic Acid Formation Hydrolysis of intermediates with sulfuric acid 145–175 °C 3–4 hours Formation of 2-bromo-3,4-difluorobenzoic acid
Acyl Chloride Formation Thionyl chloride with catalytic DMF 80–110 °C (reflux) 3–4 hours Conversion to this compound
Purification Vacuum distillation Reduced pressure Until pure Isolation of pure acyl chloride

Research Findings and Practical Considerations

  • The presence of fluorine atoms on the aromatic ring affects the reactivity and regioselectivity of bromination and acyl chloride formation.
  • Use of catalytic DMF enhances the efficiency of the thionyl chloride reaction by forming a reactive intermediate.
  • Strict anhydrous conditions and controlled temperature are critical to prevent hydrolysis of the acyl chloride.
  • Monitoring by GC ensures high purity and yield, with typical yields reported above 85% for similar substituted benzoyl chlorides.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-Bromo-3,4-difluorobenzyl alcohol.

    Oxidation Reactions: Oxidation can convert the compound into 2-Bromo-3,4-difluorobenzoic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,4-difluorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluorobenzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in chemical synthesis to introduce the 2-Bromo-3,4-difluorobenzoyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Properties
2-Bromo-3,4-difluorobenzoyl chloride C₇H₂BrClF₂O 255.442 Br (C2), F (C3, C4) 1805502-29-7 High electrophilicity; liquid at RT*
2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride C₇BrClF₄O 291.424 Br (C2), F (C3–C6) 151096-42-3 Enhanced fluorination; higher density
2-Bromo-3,5-dinitrobenzoyl chloride C₇H₂BrClN₂O₅ 293.46 Br (C2), NO₂ (C3, C5) Not listed Solid (m.p. ~109°C for methyl ester)

Notes:

  • Electron-Withdrawing Effects : The tetrafluoro analog (C₇BrClF₄O) exhibits stronger electron withdrawal due to four fluorine atoms, increasing reactivity in nucleophilic acyl substitutions compared to the difluoro variant .
  • Nitro vs. Fluoro Substituents: The dinitro derivative (C₇H₂BrClN₂O₅) has nitro groups (NO₂), which are stronger electron-withdrawing groups than halogens. This results in higher electrophilicity and distinct reaction kinetics, as evidenced by the elevated melting points of its derivatives (e.g., methyl ester m.p. 109°C vs. liquid state of fluorinated analogs) .

Research Findings

  • Thermal Analysis : Derivatives of 2-bromo-3,5-dinitrobenzoyl chloride (e.g., ethyl ester, m.p. 74°C; benzamide, decomp. at 67°C) demonstrate lower thermal stability than fluorinated analogs, likely due to nitro group lability .
  • Synthetic Utility : The difluoro compound’s balance of reactivity and stability is preferred in multistep syntheses, whereas the tetrafluoro variant is reserved for specialized fluorination reactions .

Biological Activity

2-Bromo-3,4-difluorobenzoyl chloride is an organic compound characterized by its unique halogenated benzoyl structure. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and modification of cellular processes. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H3_{3}BrF2_{2}ClO. The compound features:

  • A benzene ring substituted with bromine at position 2.
  • Fluorine atoms at positions 3 and 4.
  • An acyl chloride functional group that enhances its reactivity.

This structural arrangement contributes to its biological activity, particularly through acylation reactions with nucleophiles such as amino acids and proteins.

The primary mechanism of action for this compound involves its ability to act as an acylating agent. This property allows the compound to modify proteins and enzymes through covalent binding, which can significantly alter their function and influence various metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cell signaling and metabolic processes.
  • Protein Modification : Through acylation, it can modify key proteins, leading to changes in their stability and activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Enzyme Activity

  • Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in therapeutic contexts where enzyme regulation is crucial.

Cell Signaling

  • The compound's ability to modify signaling pathways suggests potential applications in cancer research, where altered signaling can lead to uncontrolled cell growth.

Data Table: Biological Activities

Biological Activity Description References
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Protein ModificationAlters protein stability and function through acylation
Potential Anticancer ActivityModifies signaling pathways linked to cancer progression

Case Studies

  • Proteasome Inhibition : A study demonstrated that compounds similar to this compound could serve as proteasome inhibitors. This mechanism is critical in regulating protein degradation pathways that are often dysregulated in cancer cells .
  • Antimalarial Activity : Research on related compounds has shown promising results against Plasmodium falciparum, indicating potential for derivatives of this compound in antimalarial therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-bromo-3,4-difluorobenzoyl chloride with high purity?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination of benzoyl chloride precursors. For example, bromination of 3,4-difluorobenzoic acid using PBr₃ or HBr/H₂O₂, followed by conversion to the acyl chloride via thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include temperature control (<0°C for exothermic reactions) and inert atmosphere (N₂/Ar) to minimize hydrolysis. Purity is ensured via fractional distillation or recrystallization from anhydrous solvents like hexane .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons).
  • FT-IR : Identify the C=O stretch (~1760–1800 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹).
  • GC-MS/HPLC : Assess purity (>98% by area normalization) and rule out side products like hydrolyzed benzoic acid derivatives .

Q. What precautions are critical for handling this compound in wet-lab settings?

  • Methodological Answer :

  • Storage : Keep at 0–6°C under inert gas to prevent moisture absorption and decomposition .
  • Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile) and safety goggles due to its corrosive nature (UN3261, Class 8) .
  • Spill Management : Neutralize with sodium bicarbonate or calcium carbonate, followed by ethanol rinsing to deactivate residual chloride .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer :

  • Fluorine’s Electron-Withdrawing Effect : Enhances electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.
  • Bromine’s Steric and Electronic Impact : The meta-bromo group may hinder access to the carbonyl site, requiring elevated temperatures (e.g., 60–80°C) for complete conversion.
  • Kinetic Studies : Monitor reaction progress via in situ IR or ¹⁹F NMR to optimize conditions .

Q. What strategies resolve contradictions in reported melting points or stability data for halogenated benzoyl chlorides?

  • Methodological Answer :

  • Controlled Replication : Repeat synthesis under anhydrous conditions (e.g., Schlenk line) to exclude moisture-induced variability.
  • Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., this compound decomposes at >150°C in air vs. stable under N₂ up to 200°C) .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3,4-difluorobenzoyl chloride, mp 36–41°C ).

Q. How can computational modeling predict the regioselectivity of this compound in coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-deficient sites prone to nucleophilic attack.
  • Transition State Analysis : Simulate activation barriers for competing pathways (e.g., para- vs. ortho-substitution in Suzuki-Miyaura couplings) .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer :

  • Catalytic Asymmetric Fluorination : Employ chiral ligands (e.g., BINAP) with Pd/Cu catalysts to control stereochemistry during fluorination.
  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., bromination) and reduce racemization risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4-difluorobenzoyl chloride
Reactant of Route 2
2-Bromo-3,4-difluorobenzoyl chloride

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